molecular formula C13H14O5 B1240508 Allamcin CAS No. 93452-23-4

Allamcin

Cat. No.: B1240508
CAS No.: 93452-23-4
M. Wt: 250.25 g/mol
InChI Key: DWWKELQVGKIHDR-UQCOIBPSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of allamcin involves several key steps starting from readily available bicyclo[3.3.0]octenone. The synthetic strategy includes:

    Elaboration of the Key Acetoxy-Aldehyde Intermediate: This is achieved through the epoxidative rearrangement of the enol acetate derived from bicyclo[3.3.0]octenone.

    Fusion of the β-Oxy-γ-Butyrolactone Ring System: This step uses the dianion derived from 2-phenylthiobutanoic acid.

    Chemo-Selective Vic-Bishydroxylation: The ring B carbon-to-carbon double bond is hydroxylated using osmium tetraoxide.

    Oxidative Cleavage and Cyclisation: The 1,2-diol intermediate undergoes oxidative cleavage and cyclisation in the presence of sodium metaperiodate.

Industrial Production Methods

Industrial production methods for this compound involve extraction processes that are simple, easy to operate, rapid, safe, high in yield, and low in cost. One such method includes ultrasonic-assisted enzymatic extraction, which is efficient for large-scale production .

Chemical Reactions Analysis

Allamcin undergoes various chemical reactions, including:

Scientific Research Applications

Allamcin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of allamcin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Allamcin is structurally similar to other iridoid lactones such as plumericin and allamandin. These compounds share a common cyclopentan[c]pyran ring system but differ in their functional groups and biological activities. Plumericin and allamandin also exhibit antileukemic properties, but this compound is unique in its specific molecular interactions and pathways .

List of Similar Compounds

  • Plumericin
  • Allamandin
  • Iridomyrmecin
  • Iridolactone
  • Iridodial

Properties

CAS No.

93452-23-4

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

(11Z)-11-ethylidene-6-hydroxy-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-en-12-one

InChI

InChI=1S/C13H14O5/c1-2-7-10-13(18-11(7)15)4-3-6-5-8(14)16-12(17-10)9(6)13/h2-4,6,8-10,12,14H,5H2,1H3/b7-2-

InChI Key

DWWKELQVGKIHDR-UQCOIBPSSA-N

SMILES

CC=C1C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O

Isomeric SMILES

C/C=C\1/C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O

Canonical SMILES

CC=C1C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O

Synonyms

allamcin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allamcin
Reactant of Route 2
Allamcin
Reactant of Route 3
Allamcin
Reactant of Route 4
Allamcin
Reactant of Route 5
Allamcin
Reactant of Route 6
Allamcin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.